molecular formula C8H5ClIN B1360825 6-Chloro-4-iodo-1H-indole CAS No. 885520-46-7

6-Chloro-4-iodo-1H-indole

Cat. No. B1360825
CAS RN: 885520-46-7
M. Wt: 277.49 g/mol
InChI Key: GSUXRWNNHLOZPI-UHFFFAOYSA-N
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Description

6-Chloro-4-iodo-1H-indole is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring . Indole derivatives are known to have diverse pharmacological activities .

Scientific Research Applications

Synthesis and Biological Activity

The indole nucleus, including derivatives like 6-Chloro-4-iodo-1H-indole, is crucial in numerous natural and synthetic molecules with significant biological activities. These molecules, due to their indole nucleus, exhibit diverse biological properties such as anti-tumor and anti-inflammatory activities. These activities are often associated with interactions with DNA and proteins. A study demonstrated the synthesis of a related compound, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, and its characterization using various techniques like spectroscopy and X-ray diffraction (Geetha et al., 2019).

Chemical Synthesis Techniques

6-Chloro-4-iodo-1H-indole and its derivatives are often synthesized using various chemical techniques. One approach involves palladium-catalyzed reactions, which are widely used due to their tolerance of a range of functionalities, making them applicable to complex molecules (Cacchi & Fabrizi, 2005). Another study detailed the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of phosphoindole inhibitors of HIV reverse transcriptase (Mayes et al., 2010).

Applications in Material Science

In material science, indole derivatives like 6-Chloro-1H-indole have been used in the synthesis of environmentally friendly antifouling acrylic metal salt resins. These resins, containing indole derivative groups, have shown improved antifouling performance compared to pure acrylic metal salt resins (Chunhua et al., 2020).

Antifouling and Antibacterial Properties

Indole derivatives, including 6-Chloro-1H-indole, have demonstrated antibacterial and algae inhibiting properties, making them useful in antifouling applications. This is particularly relevant in the context of marine environments where biofouling is a significant challenge (Chunhua et al., 2020).

Future Directions

Indole and its derivatives have been the subject of extensive research due to their diverse pharmacological activities. The rapid emergence of drug-resistant tuberculosis has led to the exploration of indole derivatives as potential anti-tubercular agents . This suggests that 6-Chloro-4-iodo-1H-indole and similar compounds may have potential applications in the development of new drugs.

properties

IUPAC Name

6-chloro-4-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUXRWNNHLOZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646337
Record name 6-Chloro-4-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-iodo-1H-indole

CAS RN

885520-46-7
Record name 6-Chloro-4-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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